molecular formula C26H24N2O5S B2554096 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 866897-54-3

2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2554096
CAS No.: 866897-54-3
M. Wt: 476.55
InChI Key: NLJQQOHXRCCZMO-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps. The starting materials often include 3,4-dimethylbenzenesulfonyl chloride and 6-methoxy-4-oxo-1,4-dihydroquinoline. The reaction conditions usually require the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride group reacts with the quinoline derivative to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[3-(3,4-Dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylbenzenesulfonyl chloride
  • 6-Methoxy-4-oxo-1,4-dihydroquinoline
  • N-Phenylacetamide

Uniqueness

What sets 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-17-9-11-21(13-18(17)2)34(31,32)24-15-28(16-25(29)27-19-7-5-4-6-8-19)23-12-10-20(33-3)14-22(23)26(24)30/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJQQOHXRCCZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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